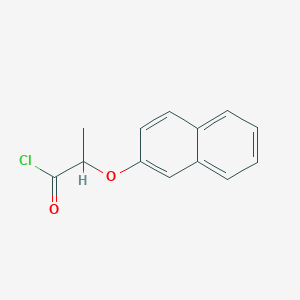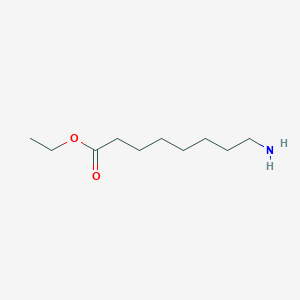
2,3,3,4,4,4-Hexafluoro-1-butene
Descripción general
Descripción
2,3,3,4,4,4-Hexafluoro-1-butene is a fluorinated olefin with the molecular formula C₄H₂F₆. This compound is known for its unique chemical properties, including high thermal stability and low reactivity under standard conditions. It is often used in various industrial applications due to its favorable characteristics.
Mecanismo De Acción
Target of Action
2,3,3,4,4,4-Hexafluoro-1-butene, also known as R-1336mzz(E), is primarily used as a refrigerant . Its primary targets are the systems where cooling is required, such as air conditioning systems and refrigeration appliances. It interacts with these systems to absorb heat and provide cooling .
Mode of Action
The compound works by changing its state from liquid to gas within the cooling systems. This phase change absorbs heat, resulting in a cooling effect . The specific interactions with its targets depend on the design of the system in which it is used.
Result of Action
The primary result of the action of this compound is the cooling of the environment in which it is used. This is achieved through its phase change from liquid to gas, which absorbs heat .
Action Environment
The efficacy and stability of this compound as a refrigerant can be influenced by various environmental factors. For example, increasing the ambient pressure and temperature can enhance the heat transfer from the environment to the droplet through natural convection, while increasing the pressure greatly inhibits the molecular diffusion during droplet evaporation . Therefore, the total evaporation rate depends on the competing effects of these two factors .
Análisis Bioquímico
Dosage Effects in Animal Models
The effects of 2,3,3,4,4,4-Hexafluoro-1-butene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can lead to significant toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include reduced body weight gain and increased mortality. The no-observed-adverse-effect level (NOAEL) for this compound has been established at 10,000 parts per million based on these studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various metabolic transformations, leading to the production of different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interaction of this compound with these enzymes can result in altered metabolic processes and the production of unique metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall impact on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell can determine its overall impact on cellular processes and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,4,4,4-Hexafluoro-1-butene typically involves the fluorination of butene derivatives. One common method is the reaction of hexachlorobutadiene with potassium fluoride, which results in the formation of hexafluorobutadiene. This intermediate can then be hydrogenated to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3,4,4,4-Hexafluoro-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols and acids.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Fluorinated alcohols and acids.
Reduction: Less fluorinated butene derivatives.
Substitution: Various substituted butene derivatives.
Aplicaciones Científicas De Investigación
2,3,3,4,4,4-Hexafluoro-1-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Comparación Con Compuestos Similares
- 3,4-Dichloro-1,1,2,3,4,4-hexafluoro-1-butene
- 1,1,1,4,4,4-Hexafluoro-2-butene
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Comparison: 2,3,3,4,4,4-Hexafluoro-1-butene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to 1,1,1,4,4,4-Hexafluoro-2-butene, it has different reactivity and stability profiles, making it suitable for different applications. The presence of multiple fluorine atoms in specific positions also enhances its thermal stability and resistance to chemical degradation .
Propiedades
IUPAC Name |
2,3,3,4,4,4-hexafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOACLKUNWKVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514307 | |
| Record name | 1H,1H-Perfluorobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-39-0 | |
| Record name | 1H,1H-Perfluorobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) based on its azeotropic properties?
A1: [] this compound forms azeotropic or near-azeotropic mixtures with compounds like 1,1,1,2,3,3-Hexafluoropropane. This property makes these mixtures valuable in various applications, including:
Q2: How is molecular simulation being used to understand the properties of this compound (HFO-1336yf)?
A2: [] Researchers are using molecular simulation techniques to predict the vapor-liquid equilibrium properties of HFO-1336yf. This involves developing accurate force field parameters, such as Lennard-Jones parameters, for the fluorine atoms in the molecule. By simulating the behavior of HFO-1336yf at the molecular level, scientists can gain insights into its thermodynamic properties and predict its behavior under various conditions. This information is valuable for optimizing its use in different applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)




![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)


![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)


![Benzo[g]quinoxaline](/img/structure/B1338093.png)

